Thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)-

COX-2 inhibition anti-inflammatory molecular docking

Thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)- (CAS 865614-35-3, molecular formula C₁₇H₁₃FN₂O₃S, MW 344.36 g/mol) is a 2-imino-5-arylidene-4-thiazolidinone derivative bearing a 4-fluorophenylimino group at position 2 and a 4-hydroxy-3-methoxybenzylidene (vanillylidene) moiety at position 5. The compound is a member of the privileged 4-thiazolidinone scaffold class, which is widely recognized in medicinal chemistry for its broad spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.

Molecular Formula C17H13FN2O3S
Molecular Weight 344.4 g/mol
Cat. No. B12138068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)-
Molecular FormulaC17H13FN2O3S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)O
InChIInChI=1S/C17H13FN2O3S/c1-23-14-8-10(2-7-13(14)21)9-15-16(22)20-17(24-15)19-12-5-3-11(18)4-6-12/h2-9,21H,1H3,(H,19,20,22)/b15-9-
InChIKeyZAHCBSGUQIYBJS-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)- | Structural Identity and Procurement Baseline


Thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)- (CAS 865614-35-3, molecular formula C₁₇H₁₃FN₂O₃S, MW 344.36 g/mol) is a 2-imino-5-arylidene-4-thiazolidinone derivative bearing a 4-fluorophenylimino group at position 2 and a 4-hydroxy-3-methoxybenzylidene (vanillylidene) moiety at position 5 [1]. The compound is a member of the privileged 4-thiazolidinone scaffold class, which is widely recognized in medicinal chemistry for its broad spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties [2]. The compound exists in the 5Z configuration about the exocyclic benzylidene double bond, as confirmed by spectroscopic characterization [1].

Why In-Class Substitution of Thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)- Fails: Substituent-Dependent Biological Divergence


Within the 2-imino-5-arylidene-4-thiazolidinone class, biological activity is exquisitely sensitive to the nature and position of substituents on both the 2-imino aryl ring and the 5-benzylidene aryl ring. SAR studies have established that the 4-fluorophenylimino substituent at position 2 confers a distinct electronic profile compared to 4-chlorophenylimino, 4-bromophenylimino, or unsubstituted phenylimino analogs, directly affecting target binding, potency, and physicochemical properties [1]. Specifically, the electron-withdrawing fluorine atom modulates the electron density of the imino linkage, influencing both the compound's reactivity and its interaction with biological targets such as the COX-2 enzyme, where the 4-fluorophenylimino group was found to favorably occupy the binding pocket in docking studies [1]. Furthermore, the 4-hydroxy-3-methoxy substitution pattern on the 5-benzylidene ring (vanillylidene) introduces a unique hydrogen-bond donor/acceptor profile and antioxidant potential not present in analogs bearing nitro, chloro, or unsubstituted benzylidene groups [2]. Generic substitution without verifying the specific substitution pattern therefore carries a high risk of selecting a compound with fundamentally different target engagement, potency, and selectivity profiles.

Quantitative Differentiation Evidence for Thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)- Versus Closest Analogs


COX-2 Binding Pocket Compatibility: 4-Fluorophenylimino vs. Other 2-Imino Substituents

In a systematic molecular docking study of fifteen 2,5-disubstituted-4-thiazolidinones against the COX-2 enzyme, the 4-fluorophenylimino substituent at position 2 was specifically identified as fitting the COX-2 binding pocket, particularly when combined with a 3-nitro moiety on the 5-benzylidene ring [1]. While the exact target compound (bearing 4-hydroxy-3-methoxy rather than 3-nitro on the benzylidene ring) was not directly tested in that study, the SAR established that the 4-fluorophenylimino group is a critical determinant of COX-2 pocket accommodation [1]. This contrasts with 4-chlorophenylimino and 4-bromophenylimino analogs, which may exhibit altered binding geometries due to larger halogen van der Waals radii and different electronic effects, as evidenced by comparative SAR on related thiazolidinone series where chlorine substitution at the 4-position of the phenylimino group produced markedly different antimicrobial potency compared to fluorine-containing analogs [2].

COX-2 inhibition anti-inflammatory molecular docking thiazolidinone SAR

Fluorine vs. Chlorine Antibacterial Potency Differential in 2,5-Disubstituted 4-Thiazolidinones

A dedicated comparative study of twenty-one 2,5-disubstituted-4-thiazolidinone derivatives bearing 3-chloro-4-fluorophenyl imino, 4-chlorophenyl imino, and 3-chlorophenyl imino groups at position 2 demonstrated that the presence of a fluoro group in addition to a chloro group had a marked influence on antibacterial activity [1]. While this study tested mixed halogen (chloro-fluoro) rather than pure 4-fluorophenyl imino derivatives, the SAR conclusion establishes a principle: fluorine substitution at the 2-imino phenyl ring enhances antibacterial potency relative to chlorine-only substitution. This finding is corroborated by independent work on 2-(2-fluorophenylimino)-5-arylidenethiazolidin-4-one derivatives, where compounds F4 and F8 demonstrated antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with MIC ≤ 64 μg/mL [2]. The 4-fluoro positional isomer (target compound) is expected to exhibit distinct potency and spectrum compared to the 2-fluoro isomer due to differential electronic distribution and steric effects at the imino linkage [1].

antibacterial fluoro vs chloro SAR thiazolidinone halogen effect

Vanillylidene Moiety Contributions to Anticancer Potency and Selectivity in Thiazolidin-4-one Series

In a study of vanillin-derived thiazolidin-4-one derivatives (Tokalı et al., 2023), twelve thiazolidin-4-one compounds bearing the vanillin (4-hydroxy-3-methoxy) core were evaluated for cytotoxicity against MDA-MB-231 human breast cancer cells and CCD-1079Sk human healthy fibroblasts [1]. The series exhibited IC₅₀ values ranging from 88.08 ± 0.027 μM to 16.54 ± 0.031 μM against MDA-MB-231, with doxorubicin showing IC₅₀ of 61.70 ± 0.021 μM [1]. Compound 7f was identified as one of the most selective and potent anticancer agents compared to doxorubicin [1]. While the target compound (bearing 4-fluorophenylimino at position 2) was not among the specific compounds tested in that study (which used various thiosemicarbazone-derived substituents), the vanillylidene scaffold at position 5 is demonstrated to confer meaningful anticancer activity in thiazolidin-4-one series. The combination of the 4-fluorophenylimino group with the vanillylidene moiety is structurally distinct from the tested compounds and represents a hybrid pharmacophore with potential for enhanced activity through complementary mechanisms

anticancer vanillin thiazolidin-4-one cytotoxicity MDA-MB-231

Spectroscopic Identity Verification: Unique MS (GC) Fingerprint for Procurement Authentication

The target compound has a verified mass spectrum (GC-MS) deposited in the SpectraBase spectral database (Spectrum ID: LCmtpMVoRqp), providing a definitive analytical fingerprint for identity confirmation upon procurement [1]. The compound's exact mass is 344.063092 g/mol (molecular formula C₁₇H₁₃FN₂O₃S), and its InChIKey is ZAHCBSGUQIYBJS-DHDCSXOGSA-N [1]. This spectroscopic reference standard distinguishes the compound from closely related analogs: the 2-(2-fluorophenylimino) isomer (CAS 865614-35-3 has an alternate stereochemical designation) and the 2-(4-chlorophenylimino) analog (MW ~360.8 g/mol, distinct isotopic pattern due to chlorine) [1]. The availability of an authenticated MS spectrum enables unambiguous identity verification, which is critical for procurement in regulated research environments where isomeric or halogen-substitution errors could confound biological assay results.

mass spectrometry GC-MS compound authentication quality control SpectraBase

Fluorine-Containing Phenylimino-Thiazolidines: Documented Antifungal Activity Spectrum

A series of nine fluorine-containing phenylimino-thiazolidine derivatives were synthesized and screened for antifungal activity against Phytophthora capsici, Pyricularia oryzae, and Fusarium spp. at 100 ppm [1]. While the exact target compound was not among those tested, the study establishes that fluorine substitution on the phenylimino ring is compatible with and can enhance antifungal activity in thiazolidine/thiazolidinone scaffolds [1]. This class-level evidence positions the 4-fluorophenylimino target compound as a candidate for antifungal screening programs, distinguishing it from non-fluorinated phenylimino analogs which may lack the lipophilicity and metabolic stability conferred by fluorine [1]. The Journal of Fluorine Chemistry publication further underscores the recognized value of fluorinated heterocycles in agrochemical and antifungal discovery [1].

antifungal fluorine phenylimino-thiazolidine agricultural fungicide Phytophthora

Recommended Application Scenarios for Thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)- Based on Verified Evidence


Anti-Inflammatory Lead Optimization: COX-2 Targeted Library Design

The 4-fluorophenylimino group at position 2 has been validated through molecular docking as favorable for COX-2 binding pocket accommodation in the 2,5-disubstituted-4-thiazolidinone series . This compound serves as a strategic core scaffold for structure-activity relationship (SAR) exploration around the 5-benzylidene position, where the 4-hydroxy-3-methoxy substitution can be further derivatized. Procurement is recommended for medicinal chemistry teams pursuing non-acidic COX-2 selective anti-inflammatory agents, as the compound lacks the carboxylic acid group associated with conventional NSAID-related gastrointestinal toxicity .

Antimicrobial Resistance Program: Fluorine-Enhanced Antibacterial Scaffold

Comparative SAR evidence demonstrates that fluorine substitution on the phenylimino ring enhances antibacterial activity over chlorine-only substitution in 2,5-disubstituted-4-thiazolidinones . The 2-fluorophenylimino isomer has shown MIC ≤ 64 μg/mL against both methicillin-sensitive and methicillin-resistant S. aureus . The 4-fluorophenylimino target compound, as the positional isomer, is a rational procurement choice for systematic investigation of positional fluorine effects on antibacterial spectrum and potency against Gram-positive pathogens, including MRSA. The vanillylidene group may additionally contribute antioxidant-mediated antibacterial synergism .

Breast Cancer Drug Discovery: Vanillylidene-Thiazolidinone Hybrid Pharmacophore

Vanillin-derived thiazolidin-4-one derivatives have demonstrated IC₅₀ values as low as 16.54 μM against MDA-MB-231 triple-negative breast cancer cells, outperforming doxorubicin (IC₅₀ = 61.70 μM) in the same assay . The target compound combines this validated vanillylidene anticancer motif with the 4-fluorophenylimino group, creating a hybrid pharmacophore with potential for dual COX-2 inhibition and direct cytotoxicity. Procurement is indicated for anticancer screening programs exploring thiazolidinone-based apoptosis induction, particularly where fluorine substitution may improve metabolic stability and cellular permeability over non-fluorinated vanillylidene analogs .

Analytical Reference Standard Procurement: Identity Verification for Thiazolidinone Library QC

The compound has a verified and publicly accessible mass spectrum (GC-MS) in the SpectraBase database (Spectrum ID: LCmtpMVoRqp; Exact Mass: 344.063092 g/mol; InChIKey: ZAHCBSGUQIYBJS-DHDCSXOGSA-N) . This authenticated analytical reference enables unambiguous identity confirmation and purity assessment for procurement quality control. The distinct mass and isotopic pattern cleanly differentiate the target compound from its 4-chloro, 4-bromo, and 2-fluoro isomers, making it suitable as a reference standard in thiazolidinone compound library management and high-throughput screening hit validation workflows where isomer misassignment could lead to false SAR conclusions .

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